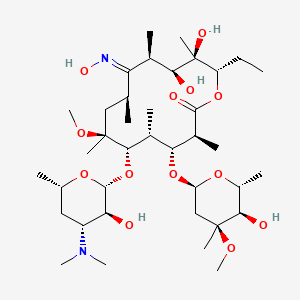
Clarithromycin Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clarithromycin 9-Oxime is a derivative of clarithromycin, a macrolide antibiotic. This compound is significant due to its role as an intermediate in the synthesis of various bioactive macrolides. Clarithromycin itself is known for its antibacterial properties, and its derivatives, including Clarithromycin 9-Oxime, have been explored for their potential in various therapeutic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clarithromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction yields erythromycin A 9-oxime, which can then be converted into Clarithromycin 9-Oxime through further chemical modifications .
Industrial Production Methods
Industrial production of Clarithromycin 9-Oxime involves a scalable process that ensures the purity of the compound. One such method includes the use of erythromycin A 9-oxime thiocyanate salt, which undergoes etherification, silanization, methylation, and hydrolysis reactions to produce Clarithromycin 9-Oxime. This process is efficient, cost-effective, and suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Clarithromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: Conversion to oxime derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, acetic acid, isopropyl alcohol, and various silylating agents. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and alcohols. These products are crucial intermediates in the synthesis of bioactive macrolides .
Aplicaciones Científicas De Investigación
Clarithromycin 9-Oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bioactive macrolides.
Biology: Studied for its potential immunomodulatory properties.
Medicine: Explored for its antibacterial activity and potential therapeutic applications.
Industry: Utilized in the large-scale production of macrolide antibiotics
Mecanismo De Acción
Clarithromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action interferes with amino acid translocation during translation and protein assembly, leading to the bacteriostatic or bactericidal effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin A 9-Oxime: An intermediate in the synthesis of clarithromycin.
Azithromycin: Another macrolide antibiotic with similar antibacterial properties.
Roxithromycin: A derivative of erythromycin with improved pharmacokinetic properties
Uniqueness
Clarithromycin 9-Oxime is unique due to its specific structural modifications, which enhance its stability and antibacterial activity compared to its parent compound, erythromycin. Its ability to serve as an intermediate in the synthesis of various bioactive macrolides further highlights its significance .
Propiedades
Fórmula molecular |
C38H70N2O13 |
|---|---|
Peso molecular |
763.0 g/mol |
Nombre IUPAC |
(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
Clave InChI |
MWBJRTBANFUBOX-VNOQDTMYSA-N |
SMILES isomérico |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















